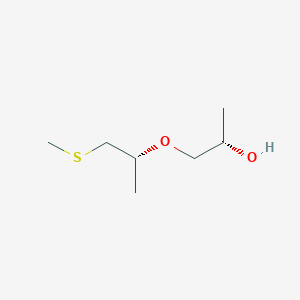![molecular formula C17H11N3O3 B12670690 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate CAS No. 94213-40-8](/img/structure/B12670690.png)
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is a chemical compound with the molecular formula C17H11N3O3. It is an aromatic diisocyanate, characterized by the presence of two isocyanate groups (-N=C=O) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethane polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene (COCl2) to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate product. The general reaction scheme can be represented as follows:
[ \text{Ar-NH2} + \text{COCl2} \rightarrow \text{Ar-NCO} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product. The process also includes steps for the purification and stabilization of the diisocyanate to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance reaction rates.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in other molecules, facilitating the formation of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Another aromatic diisocyanate used in polyurethane production.
Toluene diisocyanate (TDI): Commonly used in the manufacture of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives.
Uniqueness
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of methyl groups, which can influence its reactivity and the properties of the resulting polymers. This compound offers distinct advantages in terms of the mechanical and thermal properties of the materials produced from it.
Properties
CAS No. |
94213-40-8 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2,4-diisocyanato-1-[(3-isocyanato-4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-3-13(7-16(12)19-10-22)6-14-4-5-15(18-9-21)8-17(14)20-11-23/h2-5,7-8H,6H2,1H3 |
InChI Key |
RFDDEHIGNVULBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=C(C=C2)N=C=O)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



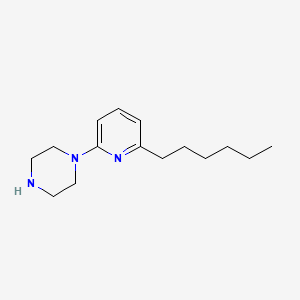




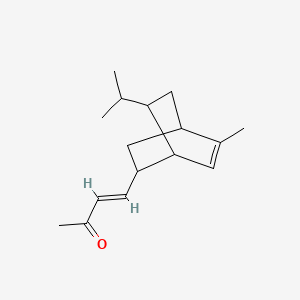
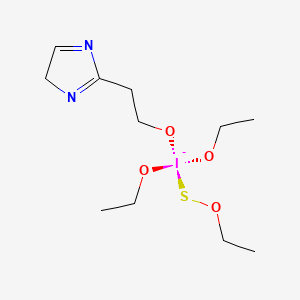

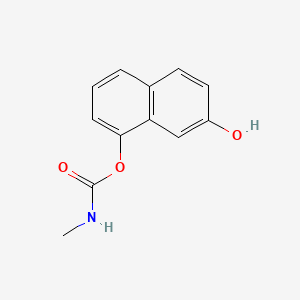

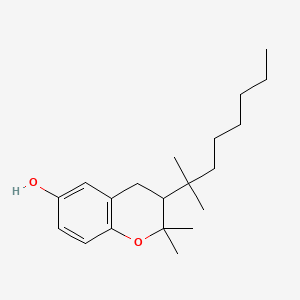
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
